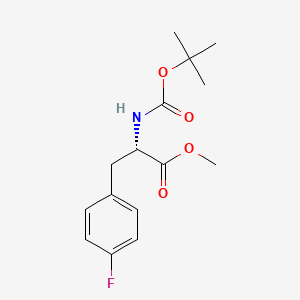![molecular formula C30H36O10 B590594 [(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate CAS No. 132930-62-2](/img/structure/B590594.png)
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate is a highly functionalized naphthaquinone compound produced by the endophytic fungus Chloridium sp. This compound exhibits strong antibacterial activity against various pathogens, including Pseudomonas spp., which are known to affect both humans and plants . The molecular structure of this compound has been elucidated through X-ray crystallography, confirming its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: [(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate is primarily produced by the endophytic fungus Chloridium sp. under both liquid and solid media culture conditions . The production process involves cultivating the fungus in a controlled environment, followed by extraction and purification of the compound. The specific reaction conditions for the synthesis of this compound include maintaining optimal temperature, pH, and nutrient availability to maximize yield .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using bioreactors. The fungus is grown in nutrient-rich media, and the compound is extracted using solvent extraction techniques. The crude extract is then purified using chromatographic methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: [(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced antibacterial and antifungal properties.
Scientific Research Applications
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology, this compound is investigated for its role in establishing symbiosis between the fungus and its host plant, Azadirachta indica . In medicine, this compound exhibits strong antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents . In industry, this compound is explored for its potential use in developing natural pesticides and other agricultural products .
Mechanism of Action
The mechanism of action of [(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate involves its interaction with intracellular targets involved in carbohydrate metabolism and energy production . The compound penetrates the cell membrane and accumulates within the fungal body, interfering with glycolysis and mitochondrial respiration pathways . This disruption of essential metabolic processes leads to the inhibition of fungal growth and proliferation .
Comparison with Similar Compounds
[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate is unique compared to other similar compounds due to its strong antibacterial and antifungal properties. Similar compounds include other naphthaquinones like Javanicin G, Javanicin K, and Javanicin E . These compounds also exhibit antimicrobial activity but differ in their binding affinities and specific biological targets .
Properties
CAS No. |
132930-62-2 |
|---|---|
Molecular Formula |
C30H36O10 |
Molecular Weight |
556.608 |
InChI |
InChI=1S/C30H36O10/c1-14-18-12-23(32)39-22-11-17-7-9-20(38-15(2)31)27(33)29(17,3)26(30(18,22)4)25(24(14)35-5)40-28(34)16-6-8-19-21(10-16)37-13-36-19/h6,8,10,14,17-18,20,22,24-26H,7,9,11-13H2,1-5H3/t14-,17-,18+,20+,22-,24+,25-,26?,29+,30-/m1/s1 |
InChI Key |
YCZNVLDLPPSWPK-SNPOIAGWSA-N |
SMILES |
CC1C2CC(=O)OC3C2(C(C(C1OC)OC(=O)C4=CC5=C(C=C4)OCO5)C6(C(C3)CCC(C6=O)OC(=O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Des[3-[[(1-Carboxymethyl)cyclopropyl]methyl]thio]-2-propenyl Montelukast Mesylate](/img/structure/B590521.png)




![4-[(2,6-Dichlorophenyl)imino]tetrahydro-3-thiophenecarboxylic Acid Methyl Ester](/img/structure/B590528.png)
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)
![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)
